![molecular formula C17H20N4O3S2 B2585718 N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476466-20-3](/img/structure/B2585718.png)
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of organic compound . It contains a sequence of exactly two alpha-amino acids joined by a peptide bond . The compound is also known as dipeptides .
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis
The molecular formula of the compound is C14H16N4O4S2 . The SMILES representation of the compound is O=C(CSc1nnc(CNC(c2cccs2)=O)o1)N1CCOCC1 . The InChI representation of the compound is InChI=1S/C14H16N4O4S2/c19-12(18-3-5-21-6-4-18)9-24-14-17-16-11(22-14)8-15-13(20)10-2-1-7-23-10/h1-2,7H,3-6,8-9H2,(H,15,20) .Chemical Reactions Analysis
The compound’s reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.44 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has 8 rotatable bonds and 8 nitrogen and oxygen atoms . The partition coefficient (logP) of the compound is 0.084 . The distribution coefficient (logD) of the compound is 0.084 . The water solubility (LogSw) of the compound is -2.09 . The polar surface area of the compound is 79.734 . The acid dissociation constant (pKa) of the compound is 13.30 . The base dissociation constant (pKb) of the compound is -1.36 .科学的研究の応用
Carbonic Anhydrase Inhibition
One significant application of compounds related to N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is as carbonic anhydrase inhibitors. These inhibitors have been studied for their interaction with different isozymes of carbonic anhydrase. Research indicates that derivatives of these compounds exhibit potent inhibition properties, particularly against cytosolic isozymes CA I and CA II, as well as tumor-associated isozyme CA IX (Turkmen et al., 2005).
Synthesis and Characterization of Derivatives
The synthesis and spectral characterization of new derivatives of this compound have been explored. This includes the development of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine Derivatives. Such derivatives are significant for their potential pharmacological activities, which are subject to future investigations (Zaki et al., 2017).
Antimicrobial Agents
Compounds containing the morpholine moiety, similar to the structure , have been designed and synthesized as antimicrobial agents. Studies have shown that some of these compounds possess moderate to good antimicrobial activities, indicating their potential use in fighting bacterial infections (Sahin et al., 2012).
Antitumor Activity
The synthesis and primary antitumor screening of derivatives of this compound have demonstrated moderate activity against most malignant tumor cells. These findings suggest a potential role in developing antitumor treatments, particularly against renal cancer cell lines (Horishny et al., 2020).
将来の方向性
The compound could be included in screening libraries for drug discovery . It could be used in the development of new anticancer agents . The compound could also be used in the study of the pharmacophore hybridization approach, which plays a key role in modern medicinal chemistry of anticancer agents .
特性
IUPAC Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(7-6-13-4-2-1-3-5-13)18-16-19-20-17(26-16)25-12-15(23)21-8-10-24-11-9-21/h1-5H,6-12H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHTYKEDVDTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

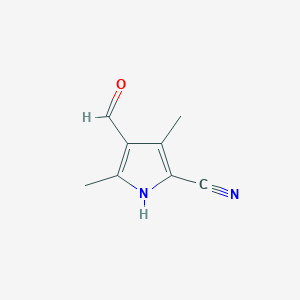
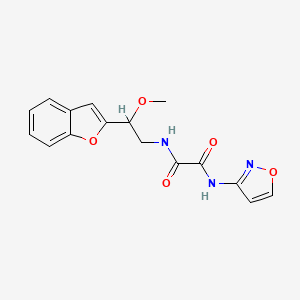
![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)
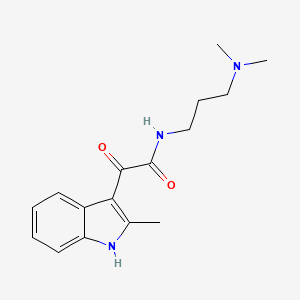
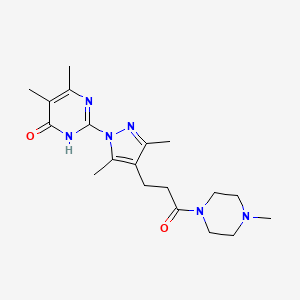
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2585648.png)
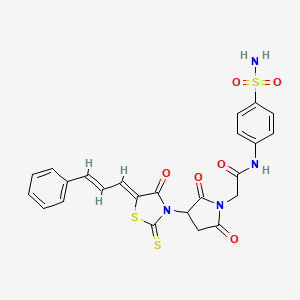
![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

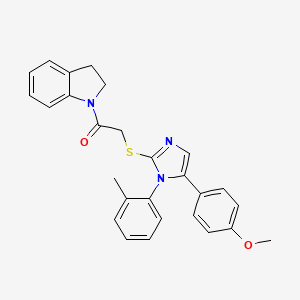
![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)